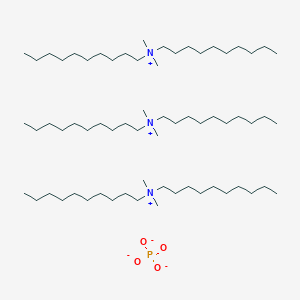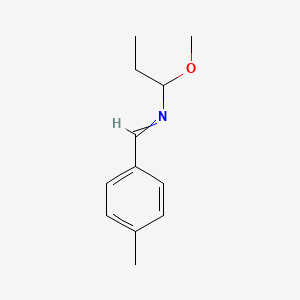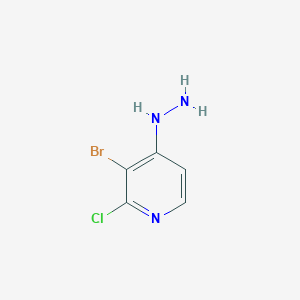
didecyl(dimethyl)azanium;phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didecyl(dimethyl)azanium;phosphate is a quaternary ammonium compound known for its antimicrobial properties. It is widely used as a disinfectant and antiseptic in various applications, including healthcare, agriculture, and industrial settings. The compound is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of didecyl(dimethyl)azanium;phosphate typically involves the reaction of didecyl methyl tertiary amine with chloromethane in the presence of an alcohol solvent. The reaction is catalyzed and carried out under reflux conditions at temperatures between 75 and 95 degrees Celsius and a pressure of less than or equal to 0.18 MPa for 4 to 6 hours. After the reaction, the mixture is maintained at a temperature between 80 and 90 degrees Celsius for an additional 2 to 3 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The production process is designed to be efficient and cost-effective, meeting the demands of various industries.
Analyse Chemischer Reaktionen
Types of Reactions
Didecyl(dimethyl)azanium;phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions result in compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Didecyl(dimethyl)azanium;phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in microbiological research for its antimicrobial properties.
Medicine: Utilized as a disinfectant and antiseptic in medical settings, including hospitals and clinics.
Wirkmechanismus
The mechanism of action of didecyl(dimethyl)azanium;phosphate involves the disruption of intermolecular interactions and the dissociation of lipid bilayers in microbial cell membranes. This disruption leads to the leakage of intracellular contents and subsequent cell death. The compound targets the phospholipid membrane of microorganisms, causing oxidative stress and triggering a free radical chain reaction that damages the cell membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyldioctadecylammonium chloride: A longer di-C18 analogue with similar antimicrobial properties.
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Cetyl trimethylammonium bromide: A quaternary ammonium compound with similar applications in disinfection and sanitation.
Uniqueness
Didecyl(dimethyl)azanium;phosphate is unique in its broad-spectrum antimicrobial activity and its effectiveness at low concentrations. It is also known for its stability and compatibility with various formulations, making it a versatile compound for different applications.
Eigenschaften
CAS-Nummer |
645418-37-7 |
|---|---|
Molekularformel |
C66H144N3O4P |
Molekulargewicht |
1074.8 g/mol |
IUPAC-Name |
didecyl(dimethyl)azanium;phosphate |
InChI |
InChI=1S/3C22H48N.H3O4P/c3*1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h3*5-22H2,1-4H3;(H3,1,2,3,4)/q3*+1;/p-3 |
InChI-Schlüssel |
GLXDPFACSXTVJC-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[O-]P(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12607976.png)
![3,3',5,5'-Tetrafluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12607977.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)-](/img/structure/B12607993.png)

![3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine](/img/structure/B12608000.png)


![Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12608024.png)

![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)
![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)


